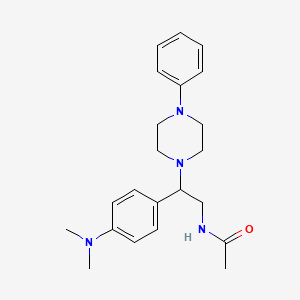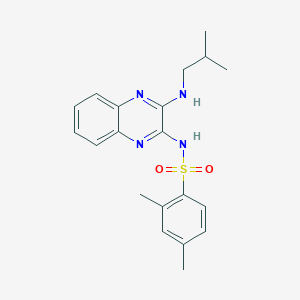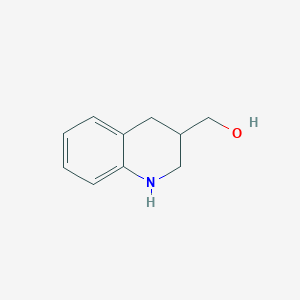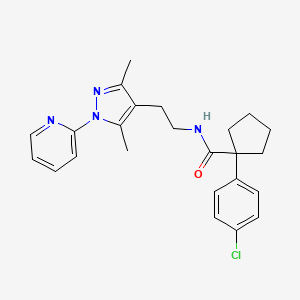
trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine, also known as MPHC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPHC is a cyclohexylamine derivative that is structurally similar to other psychoactive substances, such as amphetamines and cathinones. However, MPHC has a unique chemical structure that sets it apart from other compounds in this class.
Mécanisme D'action
The mechanism of action of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in increased dopamine signaling.
Biochemical and Physiological Effects:
trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation. These effects suggest that trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine may have potential applications in the study of addiction and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine in laboratory experiments is its selectivity for the dopamine transporter. This makes it a useful tool for studying the function of this transporter without affecting other neurotransmitter systems. However, one limitation is that its effects on other monoamine transporters are not well understood, which could limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine. One area of interest is its potential applications in the study of addiction and other psychiatric disorders. Another area of interest is its potential use as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential applications in these areas.
Méthodes De Synthèse
The synthesis of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine involves the reaction of cyclohexanone with 2-methoxyisopropylamine and sodium borohydride. This reaction results in the formation of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine as a white crystalline powder. The synthesis of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
Trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine has been the subject of several scientific studies due to its potential applications in research. One area of interest is its potential use as a tool for investigating the role of monoamine transporters in the brain. Monoamine transporters are proteins that are involved in the regulation of neurotransmitters such as dopamine, serotonin, and norepinephrine. trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine has been shown to selectively bind to the dopamine transporter, making it a useful tool for studying the function of this transporter.
Propriétés
IUPAC Name |
4-(2-methoxypropan-2-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,12-3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGOPTSEUZNSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2824179.png)
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2824182.png)

![N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2824186.png)
![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/no-structure.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2824191.png)

![6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2824194.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2824196.png)


